molecular formula C18H15NO5 B5730541 2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No.: B5730541
M. Wt: 325.3 g/mol
InChI Key: XIFCMRQXUKKGPZ-UHFFFAOYSA-N
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Description

2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a methoxy group, a methyl group, and an acetate group attached to the benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol and a carbonyl compound. This reaction is often catalyzed by acids or bases under reflux conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: Similar structure but lacks the benzoxazine core.

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Contains an acetate group but has a different core structure.

    6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl acetate: Similar core structure but lacks the methoxy group.

Uniqueness

2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to the combination of its methoxy, methyl, and acetate groups attached to the benzoxazine core This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

[2-methoxy-4-(6-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-10-4-6-14-13(8-10)18(21)24-17(19-14)12-5-7-15(23-11(2)20)16(9-12)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFCMRQXUKKGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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